N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that features a pyrrolidinone ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of levulinic acid or its esters to form N-alkyl-5-methylpyrrolidin-2-ones . This intermediate can then be further functionalized to introduce the furan ring and the carboxamide group through nucleophilic substitution and amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the carboxamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include furanone derivatives, hydroxylated pyrrolidinones, and substituted carboxamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a delay in cell cycle progression or the suppression of cell growth . The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone and furan derivatives, such as N-alkyl-5-methylpyrrolidin-2-ones and furan-2-carboxamides . These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)furan-2-carboxamide is unique due to the combination of its pyrrolidinone and furan rings, as well as the presence of the carboxamide group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-6-14(7-5-12)19-11-13(9-16(19)20)10-18-17(21)15-3-2-8-22-15/h2-8,13H,9-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIWBCOCHCRMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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